molecular formula C19H17N3OS2 B12143815 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole

4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole

Cat. No.: B12143815
M. Wt: 367.5 g/mol
InChI Key: OOEKANWELYHCMY-UHFFFAOYSA-N
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Description

4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-Furan-2-ylmethyl-3-(2-methyl-benzylsulfanyl)-5-thiophen-2-yl-4H-[1,2,4]triazole involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. Specific pathways and targets are still under investigation .

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C19H17N3OS2/c1-14-6-2-3-7-15(14)13-25-19-21-20-18(17-9-5-11-24-17)22(19)12-16-8-4-10-23-16/h2-11H,12-13H2,1H3

InChI Key

OOEKANWELYHCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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